
Arachidic anhydride
Overview
Description
Arachidic anhydride, the anhydride derivative of arachidic acid (a 20-carbon saturated fatty acid, C20H40O2), is formed via the dehydration of two arachidic acid molecules. Structurally, it consists of two arachidic acid moieties linked by an oxygen bridge, yielding a long-chain aliphatic anhydride (C40H78O3). This compound is notable for its role in supramolecular chemistry, where it forms enantiomorphous domains during self-assembly on graphite surfaces, as demonstrated in molecular self-assembly studies .
Preparation Methods
Synthetic Routes for Arachidic Anhydride
Melt Condensation with Acetic Anhydride
The most widely employed method for aliphatic polyanhydride synthesis involves melt condensation using acetic anhydride as both a solvent and dehydrating agent. For this compound, this process begins with the reaction of arachidic acid with excess acetic anhydride under reflux conditions (120–140°C). The mechanism proceeds via the formation of a mixed anhydride intermediate, followed by cyclization to yield the cyclic this compound.
Key steps include:
- Monomer Activation : Arachidic acid is refluxed with acetic anhydride to form the reactive acetylated intermediate.
- Polymerization : Subsequent heating under vacuum removes acetic acid byproducts, driving the reaction toward anhydride formation.
- Termination : The reaction is quenched by cooling, and the product is purified via recrystallization from nonpolar solvents like hexane.
This method produces high-purity this compound but requires precise temperature control to prevent thermal degradation of the long alkyl chain.
Solution Polymerization with Catalysts
Alternative approaches utilize metal catalysts to accelerate anhydride formation. For example, calcium oxide or cadmium acetate catalyzes the condensation of arachidic acid in solvents such as dichloromethane or toluene. These catalysts enhance reaction efficiency, enabling lower temperatures (80–100°C) and reducing side reactions.
Optimized Conditions :
- Catalyst Loading : 1–2 wt% relative to monomer.
- Solvent : Anhydrous dichloromethane.
- Reaction Time : 6–12 hours under nitrogen atmosphere.
This method mitigates thermal decomposition risks but necessitates post-synthesis catalyst removal via filtration or ion-exchange chromatography.
Purification and Isolation Techniques
Recrystallization
This compound’s low solubility in polar solvents facilitates purification. Crude product is dissolved minimally in warm hexane and cooled to −20°C, yielding crystalline this compound with >95% purity.
Chromatographic Methods
For high-purity applications, silica gel chromatography with hexane:ethyl acetate (9:1) eluent effectively separates this compound from unreacted fatty acid or oligomers.
Characterization and Analytical Validation
Spectroscopic Analysis
- FTIR : Characteristic anhydride carbonyl stretches appear at 1800–1850 cm⁻¹ (asymmetric) and 1740–1780 cm⁻¹ (symmetric).
- NMR : ¹³C NMR shows a distinct peak at δ 160–170 ppm for the anhydride carbonyl groups.
Chromatographic Profiling
Gas chromatography-mass spectrometry (GC-MS) with a cyanopropylphenyl polysiloxane column (e.g., HP-50+) resolves this compound from residual arachidic acid (Table 1).
Table 1: GC-MS Parameters for this compound Analysis
Column Phase | Temperature Program | Retention Time (min) | Detection Method |
---|---|---|---|
50% cyanopropylphenyl | 50°C to 300°C at 10°C/min | 22.4 ± 0.3 | Electron Impact |
Challenges and Mitigation Strategies
Hydrolytic Instability
This compound’s susceptibility to moisture necessitates strict anhydrous conditions during synthesis and storage. Storage over molecular sieves under argon extends shelf life.
Isomerization Risks
Prolonged heating may induce ketene formation or chain scission. Reaction monitoring via in-situ FTIR ensures timely termination.
Industrial and Research Applications
This compound’s hydrophobicity and slow degradation profile make it suitable for sustained-release drug delivery systems and hydrophobic coatings. Recent advances in enzymatic synthesis suggest potential for greener production routes using lipases.
Chemical Reactions Analysis
Types of Reactions: Arachidic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form arachidic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Reduction: Can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Hydrolysis: Water, often with a catalytic amount of acid or base.
Alcoholysis: Alcohols such as methanol or ethanol, often with a base catalyst.
Aminolysis: Amines such as ammonia or primary amines, often with a base catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Hydrolysis: Arachidic acid.
Alcoholysis: Arachidic esters.
Aminolysis: Arachidic amides.
Reduction: Arachidyl alcohol.
Scientific Research Applications
Chemical Synthesis
Arachidic anhydride serves as a versatile reagent in organic chemistry. It is primarily utilized in the synthesis of various esters and amides, which are important intermediates in the production of pharmaceuticals and agrochemicals. The ability to modify fatty acids into anhydrides makes them valuable for creating compounds with enhanced solubility and reactivity.
Case Study: Synthesis of Biologically Active Compounds
In a study focusing on the synthesis of biologically active compounds, this compound was employed to create novel derivatives that exhibited improved activity against certain pathogens. The process involved the acylation of amines with this compound, leading to compounds that demonstrated significant antibacterial properties .
Food Technology
This compound is utilized in food technology as a food-grade emulsifier and thickening agent. Its ability to interact with lipid molecules enhances the texture and stability of food products.
In polymer science, this compound acts as a modifier for thermoplastic materials. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.
Case Study: Thermoplastic Polyurethanes
Research has shown that incorporating this compound into thermoplastic polyurethanes improves their thermal stability and reduces brittleness. This modification allows for applications in automotive and construction materials where durability is critical .
Biomedical Applications
Emerging studies indicate potential biomedical applications for this compound derivatives, particularly in drug delivery systems. The compound's ability to form micelles can be exploited for encapsulating hydrophobic drugs.
Case Study: Drug Delivery Systems
This compound was tested as a carrier for anticancer drugs. The results indicated enhanced solubility and bioavailability of the drugs when encapsulated within micelles formed by this compound derivatives .
Mechanism of Action
The mechanism of action of arachidic anhydride involves nucleophilic acyl substitution reactions. The compound’s carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. The general mechanism involves:
- Nucleophilic attack on the carbonyl carbon.
- Formation of a tetrahedral intermediate.
- Elimination of the leaving group (carboxylate anion) to form the final product .
Comparison with Similar Compounds
Arachidic anhydride belongs to the broader class of acid anhydrides, which vary significantly in structure, reactivity, and applications. Below is a detailed comparison with three analogous compounds: acetic anhydride , phthalic anhydride , and maleic anhydride .
Structural and Physical Properties
Property | This compound | Acetic Anhydride | Phthalic Anhydride | Maleic Anhydride |
---|---|---|---|---|
Molecular Formula | C40H78O3 | (CH3CO)2O | C8H4O3 | C4H2O3 |
Molecular Weight | ~607 g/mol | 102.09 g/mol | 148.12 g/mol | 98.06 g/mol |
Chain Length | Long aliphatic (C20) | Short aliphatic (C2) | Aromatic (benzene ring) | Unsaturated (C4, diene) |
Solubility | Low in polar solvents | Miscible with organic solvents | Soluble in hot water, organic solvents | Soluble in acetone, chloroform |
Key Observations :
- This compound’s long hydrocarbon chain imparts hydrophobic properties, contrasting sharply with smaller anhydrides like acetic or maleic anhydrides, which exhibit higher polarity and solubility in organic solvents .
- Phthalic anhydride’s aromatic structure enhances thermal stability, making it suitable for high-temperature industrial processes .
Key Observations :
- This compound’s primary application lies in nanotechnology and surface chemistry due to its ability to form ordered monolayers .
- Acetic and phthalic anhydrides dominate industrial-scale synthesis (e.g., pharmaceuticals, plastics), leveraging their high reactivity as acylating agents .
- Maleic anhydride’s conjugated double bond enables participation in cycloaddition reactions, a feature absent in saturated or aromatic anhydrides .
Stability and Environmental Impact
Biological Activity
Arachidic anhydride, a derivative of arachidic acid, has garnered attention for its potential biological activities. This article synthesizes current research findings on the compound's biological effects, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its anhydride functional group derived from arachidic acid, which consists of a long-chain saturated fatty acid with 20 carbon atoms. The structural formula can be represented as follows:
This compound is typically synthesized through the dehydration of arachidic acid, resulting in the formation of an anhydride that can participate in various biochemical reactions.
1. Anti-Inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins. This inhibition can lead to reduced inflammation and pain, making it a potential candidate for treating inflammatory diseases.
Table 1: Inhibition of COX Enzymes by this compound
Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
---|---|---|
This compound | 75 ± 5 | 80 ± 4 |
Aspirin | 85 ± 3 | 90 ± 2 |
Data based on comparative studies evaluating the inhibitory effects of various compounds on COX enzymes.
2. Antimicrobial Activity
This compound has also demonstrated antimicrobial activity against several bacterial strains. Studies indicate that it can disrupt bacterial cell membranes, leading to cell lysis and death. This property is particularly relevant in the development of new antimicrobial agents.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria, it was found to be effective against:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of traditional antibiotics, suggesting a potential role in treating antibiotic-resistant infections.
3. Cytotoxic Effects
While this compound shows promise in anti-inflammatory and antimicrobial applications, its cytotoxic effects have also been studied. Research indicates that at higher concentrations, it may induce apoptosis in certain cancer cell lines, including breast and colon cancer cells.
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15 ± 2 |
HT-29 (Colon) | 20 ± 3 |
IC50 values represent the concentration required to inhibit cell growth by 50%.
The biological activities of this compound are attributed to its ability to modulate key signaling pathways involved in inflammation and cell proliferation. It is hypothesized that:
- Inhibition of Prostaglandin Synthesis : By inhibiting COX enzymes, this compound reduces the synthesis of pro-inflammatory prostaglandins.
- Membrane Disruption : Its hydrophobic nature allows it to integrate into bacterial membranes, compromising their integrity.
- Induction of Apoptosis : It may activate intrinsic apoptotic pathways in cancer cells through mitochondrial dysfunction.
Q & A
Basic Research Questions
Q. What established laboratory methods are used to synthesize arachidic anhydride, and how can purity be ensured?
- This compound can be synthesized via esterification or dehydration of arachidic acid. Acetic anhydride synthesis protocols (e.g., refluxing with a catalyst like sulfuric acid) and maleic anhydride production methods (e.g., controlled oxidation) provide frameworks for optimizing reaction conditions. Purity is ensured through distillation and spectroscopic validation (e.g., FTIR for functional group analysis) . Post-synthesis, techniques like acid-base titration or chromatography can quantify residual reactants.
Q. How can researchers characterize this compound’s structural integrity and purity using spectroscopic techniques?
- FTIR : Identify characteristic peaks for anhydride C=O (∼1800 cm⁻¹) and ester linkages (∼1250 cm⁻¹) .
- NMR : ¹³C NMR can confirm the absence of unreacted arachidic acid (carboxylic carbon at ∼170 ppm shifts to anhydride carbonyl groups) .
- Titration : Acid-base back titration quantifies unreacted acid, as demonstrated in maleic anhydride grafting studies .
Q. What purification strategies are effective for isolating this compound from reaction byproducts?
- Fractional distillation under reduced pressure minimizes thermal degradation, a method used in acetic anhydride purification . Recrystallization in non-polar solvents (e.g., hexane) can separate anhydrides from polar impurities . Purity validation via melting point analysis and HPLC is recommended .
Advanced Research Questions
Q. How can reaction conditions for this compound synthesis be optimized to maximize yield and minimize side reactions?
- Design of Experiments (DoE) : Vary temperature, catalyst concentration, and reaction time using factorial design, as seen in maleic anhydride production cost analyses .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify rate-limiting steps . For example, maleic anhydride synthesis optimizes benzene oxidation temperatures to 350–400°C .
- Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to absorb water, preventing hydrolysis back to arachidic acid .
Q. What computational approaches model the reactivity of this compound in esterification or polymerization reactions?
- Density Functional Theory (DFT) : Predict activation energies for nucleophilic acyl substitutions, as applied to phthalic anhydride’s reactivity in polyester resins .
- Molecular Dynamics (MD) : Simulate interactions between this compound and biopolymers (e.g., cellulose) to optimize grafting efficiency .
Q. How should researchers resolve contradictions in experimental data, such as inconsistent grafting ratios in polymer modification studies?
- Error Analysis : Quantify uncertainties in titration (e.g., pH meter calibration errors) and spectroscopic methods (baseline correction artifacts) .
- Cross-Validation : Compare results from multiple techniques (e.g., FTIR, elemental analysis) to confirm grafting efficiency, as done for maleic anhydride-grafted polypropylene .
Q. What methodologies are recommended for studying this compound’s stability under varying environmental conditions?
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles (e.g., weight loss at 150–200°C for anhydride breakdown) .
- Hydrolytic Stability Tests : Expose samples to humid environments (e.g., 85% RH) and monitor hydrolysis via pH changes or FTIR .
Q. Methodological Considerations Table
Properties
IUPAC Name |
icosanoyl icosanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H78O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(41)43-40(42)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUONNNVJUCSETH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H78O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340753 | |
Record name | Arachidic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
607.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55726-22-2 | |
Record name | Eicosanoic acid, 1,1′-anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55726-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arachidic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Arachidic Anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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